molecular formula C21H31NO3S B1327190 Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate CAS No. 898788-26-6

Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate

Cat. No.: B1327190
CAS No.: 898788-26-6
M. Wt: 377.5 g/mol
InChI Key: NPFJRSOAKUXZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is a heterocyclic organic compound with the molecular formula C21H31NO3S. It is known for its unique structure, which includes a thiomorpholine ring attached to a phenyl group, further connected to an octanoate chain. This compound is primarily used in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate typically involves a multi-step process:

    Formation of the Octanoate Chain: The octanoate chain is synthesized through esterification of octanoic acid with ethanol under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative.

    Attachment of the Thiomorpholine Ring: The thiomorpholine ring is attached through a nucleophilic substitution reaction, where thiomorpholine reacts with a halogenated phenyl derivative.

    Final Assembly: The final compound is assembled through a series of condensation and oxidation reactions to form the desired structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 8-oxo-8-[3-(thiomorpholin-4-ylmethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-2-25-21(24)11-6-4-3-5-10-20(23)19-9-7-8-18(16-19)17-22-12-14-26-15-13-22/h7-9,16H,2-6,10-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFJRSOAKUXZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643405
Record name Ethyl 8-oxo-8-{3-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-26-6
Record name Ethyl 8-oxo-8-{3-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.